molecular formula C16H13FN2O B12583894 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- CAS No. 647013-17-0

2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-

Cat. No.: B12583894
CAS No.: 647013-17-0
M. Wt: 268.28 g/mol
InChI Key: UVVPMDLBIDPHEC-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-: is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a fluorophenyl group and dimethyl substitutions, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- typically involves the cyclocondensation of 3-arylimino-2H-indol-2-ones with fluorinated anilines and isatins . The reaction is carried out in acidic ethanol, which facilitates the formation of the desired indole derivative. The process can be optimized by varying the degree of fluorination and the reaction conditions to achieve higher yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated or sulfonylated indole derivatives.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the indole nucleus can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

  • 2H-Indol-2-one, 1,3-dihydro-
  • 3-[(4-fluorophenyl)imino]-2H-indol-2-one

Comparison:

The unique combination of the fluorophenyl group and dimethyl substitutions in 2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

647013-17-0

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

3-(4-fluorophenyl)imino-5,7-dimethyl-1H-indol-2-one

InChI

InChI=1S/C16H13FN2O/c1-9-7-10(2)14-13(8-9)15(16(20)19-14)18-12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H,18,19,20)

InChI Key

UVVPMDLBIDPHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC3=CC=C(C=C3)F)C(=O)N2)C

Origin of Product

United States

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